Vasoactive intestinal peptide is primarily derived from the gastrointestinal tract but is also widely distributed throughout the body, including the brain, pancreas, and immune organs. It belongs to the secretin/glucagon family of peptides, which share structural similarities and biological functions . The specific fragment (22-28) represents the carboxy-terminal region of the full-length vasoactive intestinal peptide, which is crucial for its biological activity .
The synthesis of vasoactive intestinal peptide (22-28) can be achieved through solid-phase peptide synthesis methods. This technique involves sequential addition of protected amino acids to a solid support, allowing for efficient purification and assembly of the peptide chain. Key parameters in this synthesis include:
The molecular structure of vasoactive intestinal peptide (22-28) is characterized by its specific sequence:
In terms of conformation, vasoactive intestinal peptide (22-28) adopts a helical structure which is essential for its interaction with receptors. The amino acid sequence is as follows:
Sequence: Tyr-Thr-Arg-Leu-Arg-Lys-Gln-Met
This sequence is critical as it contains residues that interact with VPAC1 and VPAC2 receptors, mediating its biological effects .
Vasoactive intestinal peptide (22-28) participates in several biochemical reactions primarily through its interaction with specific receptors. The binding to VPAC receptors activates intracellular signaling pathways involving:
These reactions are fundamental in mediating the physiological effects attributed to vasoactive intestinal peptide.
The mechanism of action of vasoactive intestinal peptide (22-28) involves binding to G protein-coupled receptors known as VPAC1 and VPAC2. Upon binding:
This cascade illustrates how vasoactive intestinal peptide influences various physiological processes.
Vasoactive intestinal peptide (22-28) exhibits several notable physical and chemical properties:
These properties impact its biological availability and therapeutic potential.
Vasoactive intestinal peptide (22-28) has several scientific applications:
Vasoactive intestinal peptide (VIP) originates from a 170-amino-acid precursor protein, prepro-VIP, encoded by the VIP gene on chromosome 6q24 in humans [4] [5]. This precursor contains multiple functional domains: an N-terminal signal peptide, the peptide histidine methionine/isoleucine (PHM/PHI), a bridging peptide, VIP(1-28), and a C-terminal peptide [4] [5]. Post-translational cleavage by proprotein convertases (PC1/3 and PC2) occurs at monobasic (Arg/Lys) and dibasic (Lys-Arg, Arg-Arg) sites, liberating VIP(1-28) [4] [9]. Subsequent proteolysis generates VIP(22-28), a carboxy-terminal heptapeptide fragment, through enzymatic actions of endopeptidases like matrix metalloproteinases (MMPs) or neprilysin [2] [9].
Table 1: Key Fragments Derived from Prepro-VIP Processing
Fragment | Amino Acid Sequence | Cleavage Sites | Biological Significance |
---|---|---|---|
PHM/PHI | Prepro-VIP(81-107) | Lys⁸⁰-Arg⁸¹, Arg¹⁰⁷-Arg¹⁰⁸ | Co-released with VIP, modulates smooth muscle activity |
VIP(1-28) | Prepro-VIP(125-152) | Arg¹²⁴-Arg¹²⁵, Lys¹⁵²-Arg¹⁵³ | Full-length neuropeptide with broad physiological roles |
VIP(22-28) | Tyr-Leu-Asn-Ser-Ile-Leu-Asn | Hydrolysis at Tyr²¹-Tyr²² | Putative neuromodulatory functions |
C-terminal peptide | Prepro-VIP(156-170) | Gly¹⁵⁵-Gly¹⁵⁶ | Unknown function |
VIP(22-28) formation relies on a two-step enzymatic cascade:
Table 2: Enzymes Implicated in VIP(22-28) Biogenesis
Enzyme | Class | Cleavage Site on VIP(1-28) | Tissue Localization |
---|---|---|---|
Proprotein Convertase 1/3 | Serine protease | Arg¹²⁴-Arg¹²⁵ / Lys¹⁵²-Arg¹⁵³ | Neuroendocrine tissues |
Matrix Metalloproteinase-9 | Metalloprotease | Tyr²¹-Tyr²² | Brain, inflammatory sites |
Neprilysin | Zinc metallopeptidase | Tyr²¹-Tyr²² / Asn²⁸-C terminus | Synaptic membranes |
VIP(22-28) distribution aligns with VIPergic systems but exhibits regional variations:
Table 3: Tissue Distribution of VIP(22-28)
Tissue | VIP(1-28) Abundance | VIP(22-28) Detectability | Functional Implications |
---|---|---|---|
Suprachiasmatic Nucleus | High | Moderate | Circadian rhythm modulation |
Cerebral Cortex | High | Low | Neuronal signaling plasticity |
Colon/Rectum | Moderate | Low | Enteric nervous system signaling |
Pancreas | Moderate | Trace | Blood flow regulation |
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0